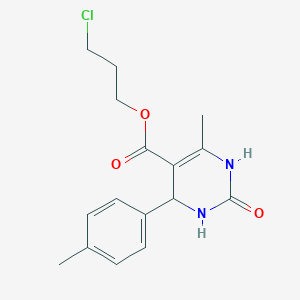![molecular formula C21H19N3O3 B11706525 N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11706525.png)
N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole nucleus in various bioactive molecules has made it a significant target for synthetic and medicinal chemistry .
Preparation Methods
The synthesis of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction, where 3-acetyl-1H-indole reacts with an appropriate aromatic aldehyde under basic conditions . This reaction can be carried out using solvents like 1,4-dioxane and bases such as potassium hydroxide at room temperature . Alternatively, a solvent-free method can also be employed, which involves grinding the reactants together with a base . Both methods offer high yields and are environmentally friendly.
Chemical Reactions Analysis
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. The indole nucleus is particularly reactive towards electrophilic substitution due to its electron-rich nature . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, indole derivatives have shown promise as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The unique structure of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide makes it a valuable candidate for drug development and therapeutic applications . Additionally, its ability to interact with multiple biological targets has made it a subject of interest in biochemical research .
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, indole derivatives have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are involved in neurological disorders . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide can be compared with other indole derivatives, such as 1-(1H-indol-3-yl)ethanone and (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one . These compounds share the indole core but differ in their substituents and functional groups, leading to variations in their biological activities and applications . The unique combination of the indole nucleus with the methoxybenzohydrazide moiety in N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide contributes to its distinct properties and potential therapeutic benefits .
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(1-acetylindol-3-yl)prop-2-enylidene]amino]-4-methoxybenzamide |
InChI |
InChI=1S/C21H19N3O3/c1-15(25)24-14-17(19-7-3-4-8-20(19)24)6-5-13-22-23-21(26)16-9-11-18(27-2)12-10-16/h3-14H,1-2H3,(H,23,26)/b6-5+,22-13+ |
InChI Key |
FYUVRMARRGSSAW-MHORGHPUSA-N |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=C/C=N/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=CC=NNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[(4-bromophenoxy)acetyl]tryptophanate](/img/structure/B11706449.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(nonyloxy)oxan-2-YL]methyl acetate](/img/structure/B11706450.png)
![(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B11706454.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706473.png)
![Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate](/img/structure/B11706486.png)

![N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide](/img/structure/B11706510.png)


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
![N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11706523.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)
